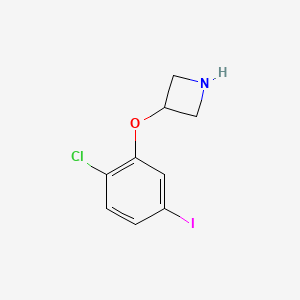

3-(2-Chloro-5-iodophenoxy)azetidine

説明

BenchChem offers high-quality 3-(2-Chloro-5-iodophenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-5-iodophenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(2-chloro-5-iodophenoxy)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWGXFBMTDZVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC(=C2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An Overview of Azetidine Heterocycles in Contemporary Chemical Research

Azetidines are four-membered nitrogen-containing saturated heterocycles that have become increasingly important in medicinal chemistry. google.com Historically, their synthesis has been considered challenging due to the inherent ring strain of the four-membered ring. nih.gov However, recent advancements in synthetic methodologies have made these structures more accessible to researchers. nih.gov

The unique conformational constraints of the azetidine (B1206935) ring make it an attractive scaffold for designing molecules with specific three-dimensional orientations, which can lead to higher binding affinity and selectivity for biological targets. This has led to the incorporation of the azetidine moiety into a diverse range of biologically active compounds, including agents with antibacterial, anticancer, and anti-inflammatory properties. nih.gov The first natural azetidine derivative, L-azetidine-2-carboxylic acid, was identified in 1955 and acts as a proline receptor antagonist. google.com

The Structural Significance of Substituted Azetidine Scaffolds for Advanced Molecular Design

The functionalization of the azetidine (B1206935) ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Substituted azetidines serve as conformationally rigid scaffolds that can present appended functional groups in well-defined spatial arrangements. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency.

The introduction of substituents can influence a compound's lipophilicity, polarity, and metabolic stability, all of which are critical parameters in drug design. The ability to modify these properties through targeted substitutions makes the azetidine scaffold a versatile platform for developing new therapeutic agents.

Research Context for 3 2 Chloro 5 Iodophenoxy Azetidine Within Azetidine Chemistry

Quantum Chemical Approaches to Azetidine Structure and Reactivity

Quantum chemical methods provide a foundational understanding of the electronic structure and energetics of molecules. For azetidine derivatives, these approaches are crucial for elucidating the impact of substituents on the ring's geometry and reactivity.

Density Functional Theory (DFT) Studies of Azetidine Systems

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying azetidine systems. researchgate.netnih.gov DFT calculations allow for the determination of various molecular properties, including optimized geometries, electronic energies, and the distribution of electron density. nih.gov These calculations are instrumental in understanding the fundamental nature of chemical bonds and intermolecular interactions within azetidine derivatives. researchgate.net

Recent studies have employed DFT to investigate the structural and electronic properties of various heterocyclic compounds. ekb.eg For instance, research on other nitrogen-containing heterocycles has utilized DFT to calculate parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are critical in predicting a molecule's reactivity. ekb.eg Similar approaches can be applied to 3-(2-Chloro-5-iodophenoxy)azetidine to understand how the chloro and iodo substituents on the phenoxy ring, as well as the azetidine ring itself, influence its electronic properties and potential for chemical reactions.

A study on different heterocyclic systems highlighted the use of DFT to explore the effects of substituent ring size on photophysical properties. researchgate.net This demonstrates the power of DFT in predicting how structural modifications can tune a molecule's behavior, a principle directly applicable to the design of novel azetidine derivatives with desired characteristics.

Conformational Analysis of Azetidine Rings and Substituted Derivatives

The four-membered azetidine ring is not planar and can adopt different puckered conformations. The specific conformation preferred by a substituted azetidine derivative has a profound impact on its physical, chemical, and biological properties. Computational conformational analysis is therefore essential for a complete understanding of these molecules.

The process of "ring flipping," where the ring rapidly interconverts between different puckered conformations, is a dynamic process that can also be studied computationally. youtube.com Understanding the energy barriers associated with these conformational changes is crucial for predicting the molecule's dynamic behavior in different environments. For complex molecules, a combination of molecular mechanics and DFT methods can be used to explore the potential energy surface and identify all stable conformers. ifj.edu.pl

Predictive Computational Modeling for Azetidine Synthesis Design

Beyond understanding the inherent properties of azetidines, computational modeling plays a vital role in designing efficient synthetic routes to these valuable compounds.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful means to investigate the step-by-step mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how reactants are converted into products. acs.org This is particularly valuable for complex reactions or for understanding the origins of selectivity in a reaction.

For example, DFT calculations have been used to understand the preference for a 4-exo-dig cyclization over a 5-endo-dig pathway in the synthesis of certain azetidines. nih.gov Such computational insights can explain experimental observations and guide the optimization of reaction conditions to favor the desired product. The aza Paternò-Büchi reaction, a photocycloaddition used to synthesize azetidines, has also been the subject of computational investigation to understand its mechanism and limitations. researchgate.net

Prediction of Synthetic Accessibility and Yields for Azetidine Compounds

A significant advancement in computational chemistry is the ability to predict the feasibility and potential outcome of a chemical reaction before it is ever attempted in the lab. thescience.devmit.edu This predictive capability can save considerable time and resources by focusing experimental efforts on the most promising synthetic routes. thescience.dev

Researchers at MIT and the University of Michigan have developed computational models that can predict which reactant pairs will successfully form azetidines in photocatalyzed reactions. thescience.devmit.edumit.edu By calculating the frontier orbital energies of the reactants, they can identify pairs with closely matched energy levels in their excited states, a key factor for a successful reaction. thescience.devmit.edu This approach has been shown to accurately predict the outcome of numerous reactions, demonstrating the power of computational pre-screening in synthesis design. mit.edu These models can also provide insights into factors that influence reaction yield, further aiding in the development of efficient synthetic methods. mit.edu

Molecular Modeling for Ligand-Target Interactions

In the context of drug discovery, understanding how a molecule like 3-(2-Chloro-5-iodophenoxy)azetidine might interact with a biological target is of paramount importance. Molecular modeling techniques are employed to predict and analyze these interactions at the atomic level.

By docking a ligand into the binding site of a protein, researchers can predict its preferred binding mode and estimate the strength of the interaction. acs.org This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how changes in a molecule's structure affect its biological activity. nih.gov For instance, molecular docking studies have been used to compare the binding of different ligands to the P2Y12 receptor, revealing key interactions that contribute to binding affinity. acs.org

More advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide more accurate predictions of binding free energies by incorporating the effects of the solvent and thermal motion. nih.gov These methods have been successfully used to predict the relative binding affinities of a diverse set of ligands to proteins. nih.gov Furthermore, recent developments in machine learning and diffusion-based models are enhancing the ability to generate biologically relevant ligand conformations, which is a critical aspect of predicting ligand-target interactions. arxiv.org

Scientific Literature on "3-(2-Chloro-5-iodophenoxy)azetidine" Currently Unavailable

A comprehensive review of scientific databases and chemical literature has revealed a notable absence of published research specifically focused on the chemical compound 3-(2-Chloro-5-iodophenoxy)azetidine. Despite targeted searches for computational and theoretical investigations, including molecular docking simulations, molecular dynamics analyses, and in silico scaffold optimization, no studies centered on this particular molecule could be identified.

The search for information on the computational chemistry of azetidine derivatives did yield a broad range of research on the azetidine scaffold in general. Azetidines are a known class of four-membered nitrogen-containing heterocyclic compounds that have garnered interest in medicinal chemistry due to their unique structural and chemical properties. However, this body of research does not specifically mention or provide data for the 3-(2-Chloro-5-iodophenoxy)azetidine variant.

Similarly, while related chemical structures containing the 2-chloro-5-iodophenyl moiety are documented in the literature, these are typically associated with different heterocyclic cores. For instance, compounds incorporating a tetrahydrofuran (B95107) ring in place of the azetidine ring have been studied, but the findings from these studies cannot be extrapolated to the specific azetidine derivative due to the significant structural and electronic differences between the two heterocyclic systems.

Consequently, without any primary scientific literature detailing the computational analysis of 3-(2-Chloro-5-iodophenoxy)azetidine, it is not possible to provide an article on its molecular docking simulations with biological receptors, its dynamic interaction analysis through molecular dynamics, or any efforts toward its in silico molecular scaffold optimization. The generation of scientifically accurate and informative content on these specific topics is wholly dependent on the existence of such foundational research.

At present, it appears that 3-(2-Chloro-5-iodophenoxy)azetidine is a compound that has not been the subject of published computational chemistry studies. Therefore, detailed research findings and data tables, as requested, cannot be generated.

Advanced Spectroscopic and Structural Characterization of Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a compound such as 3-(2-Chloro-5-iodophenoxy)azetidine , a complete set of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be essential for an unambiguous assignment of all proton and carbon signals.

In a hypothetical analysis, ¹H NMR would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration values, which correspond to the number of protons. The azetidine (B1206935) ring protons would be expected to appear in the aliphatic region, while the aromatic protons of the 2-chloro-5-iodophenoxy moiety would resonate in the downfield aromatic region. The specific substitution pattern on the aromatic ring would lead to a predictable splitting pattern for these protons.

¹³C NMR spectroscopy would complement the proton data by identifying the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the azetidine ring would have characteristic shifts, as would the substituted aromatic carbons. The presence of the electronegative chlorine and iodine atoms, as well as the ether linkage, would significantly influence the chemical shifts of the adjacent carbon atoms.

Without experimental spectra, a detailed data table of chemical shifts and coupling constants for 3-(2-Chloro-5-iodophenoxy)azetidine cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion. For 3-(2-Chloro-5-iodophenoxy)azetidine , HRMS would be used to confirm its elemental composition (C₉H₉ClINO).

The expected monoisotopic mass of this compound can be calculated based on the masses of the most abundant isotopes of each element. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the correct molecular formula. The isotopic pattern observed in the mass spectrum, particularly the characteristic signatures of chlorine and iodine, would further support the proposed structure.

As no experimental HRMS data has been reported for this compound, a comparison between theoretical and observed mass values cannot be presented.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 3-(2-Chloro-5-iodophenoxy)azetidine would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Conformation: The exact spatial orientation of the azetidine ring and the phenoxy group relative to each other.

Stereochemistry: Unambiguous determination of the stereochemistry if chiral centers are present.

Intermolecular interactions: Identification of any hydrogen bonds, halogen bonds, or other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.

This technique would definitively confirm the connectivity of the atoms and provide an unparalleled level of detail about the molecule's solid-state structure. The Cambridge Crystallographic Data Centre (CCDC), a global repository for small-molecule crystal structures, contains no entry for 3-(2-Chloro-5-iodophenoxy)azetidine . Therefore, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, can be reported.

Structure Activity Relationships and Mechanistic Insights for Azetidine Based Bioactive Compounds

Elucidation of Structure-Activity Relationships (SAR) in Azetidine (B1206935) Derivatives

The biological profile of azetidine-containing molecules is intrinsically tied to their three-dimensional structure. A thorough understanding of the relationship between their chemical architecture and their activity is fundamental to the rational design of novel therapeutic agents with superior potency and specificity.

Influence of Azetidine Ring Strain and Rigidity on Biological Interactions

The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain, a property that profoundly influences its chemical and physical characteristics. This inherent strain forces the bond angles away from the ideal tetrahedral geometry, resulting in a more planar and rigid structure compared to its larger alicyclic amine counterparts like pyrrolidine (B122466) and piperidine (B6355638). researchgate.net This conformational rigidity is a key asset in drug design, as it reduces the entropic penalty associated with the molecule adopting a specific conformation required for binding to a biological target. researchgate.net By pre-organizing the substituents in a well-defined spatial orientation, the azetidine scaffold can facilitate more precise and potent interactions with the binding pockets of receptors or the active sites of enzymes. researchgate.net

Stereochemistry-Based Structure-Activity Correlations

Receptor Binding Profiling of Azetidine Ligands

To elucidate the therapeutic potential of azetidine-based compounds, it is crucial to characterize their binding profiles at their target receptors or enzymes. A suite of experimental and computational methods is employed to assess their binding affinity, selectivity, and the molecular intricacies of their interactions.

Methodologies for Assessing Ligand Affinity and Selectivity

A variety of in vitro techniques are utilized to quantify the binding affinity and selectivity of azetidine-based ligands. Radioligand binding assays are a conventional method where a radiolabeled ligand of known affinity is displaced by the test compound, allowing for the determination of the inhibitory constant (Ki). sygnaturediscovery.comFluorescence polarization (FP) offers a non-radioactive alternative, measuring the change in the polarization of fluorescent light upon binding of a small fluorescently-labeled ligand to a larger protein. bmglabtech.comnih.govnih.govglycopedia.eu This technique is well-suited for high-throughput screening and for determining the dissociation constant (Kd) of a ligand. bmglabtech.comnih.govnih.govglycopedia.eu

Isothermal titration calorimetry (ITC) is a powerful and label-free method that directly measures the heat changes associated with a binding event. frontiersin.orgamericanlaboratory.comnih.govnih.govyoutube.com ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS), offering deep insights into the driving forces of the binding process. americanlaboratory.comnih.gov For enzyme inhibitors, cell-based functional assays are often employed. In the case of IDO1 inhibitors, this typically involves inducing IDO1 expression in a cancer cell line and measuring the production of kynurenine (B1673888), the enzymatic product of tryptophan metabolism. nih.govdrugtargetreview.com The ability of the test compound to reduce kynurenine levels provides a measure of its cellular potency (IC50). nih.gov

Below is a table summarizing these common assay methodologies:

| Assay Method | Principle | Key Parameters Determined |

| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand from its target. | Ki, IC50 |

| Fluorescence Polarization (FP) | Measures the change in rotational motion of a fluorescently labeled ligand upon binding to a larger molecule. | Kd, IC50 |

| Isothermal Titration Calorimetry (ITC) | Measures the heat absorbed or released during a binding event. | Ka, Kd, ΔH, ΔS |

| Cell-Based Functional Assay (for IDO1) | Measures the inhibition of kynurenine production in cells expressing the IDO1 enzyme. | IC50 |

Computational Insights into Ligand-Receptor Recognition

Computational modeling is an indispensable tool for visualizing and understanding the interactions between azetidine ligands and their biological targets at the atomic level. Molecular docking simulations are frequently used to predict the most favorable binding pose of a ligand within the active site of a protein. nih.govnih.govresearchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are crucial for binding affinity. nih.govnih.gov For IDO1 inhibitors like "3-(2-Chloro-5-iodophenoxy)azetidine", docking studies would likely show the azetidine moiety positioning the phenoxy group for interaction with the heme cofactor in the enzyme's active site. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex, allowing for the exploration of conformational changes that may occur upon binding. nih.gov This can reveal the stability of the binding pose and provide insights into the flexibility of both the ligand and the protein. By calculating the binding free energy, MD simulations can also offer a quantitative prediction of the ligand's affinity for its target. nih.gov

Enzymatic Inhibition Mechanisms of Azetidine-Containing Compounds

Azetidine-based molecules have demonstrated inhibitory activity against a range of enzymes, often through mechanisms that leverage the unique structural features of the azetidine ring. In the context of IDO1 inhibition, compounds bearing the 3-phenoxyazetidine (B1367254) scaffold are believed to act as competitive inhibitors that bind to the enzyme's active site. acs.orgunil.ch The primary mechanism of inhibition for many small molecule IDO1 inhibitors involves direct coordination to the heme iron atom within the active site. unil.chnih.gov The azetidine ring serves as a rigid linker, orienting the phenoxy group in a manner that allows a heteroatom on a substituent to form a coordinate bond with the ferrous (Fe2+) or ferric (Fe3+) iron of the heme. nih.govnih.gov This interaction prevents the binding of the natural substrate, tryptophan, or the co-substrate, molecular oxygen, thereby blocking the catalytic cycle of the enzyme. nih.govpnas.org

Kinetic Analysis of Enzyme-Inhibitor Interactions

The kinetic analysis of enzyme inhibitors is crucial for understanding their potency and mechanism. For covalent inhibitors, which form a chemical bond with their target, the process is typically a two-step mechanism. Initially, the inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E-I). This is followed by the formation of a covalent bond, resulting in an inactivated enzyme (E-I'). nih.gov

Studies on various azetidine derivatives have demonstrated their potential as inhibitors of different enzymes. For instance, certain azetidine analogs have been identified as potent inhibitors of vesicular dopamine (B1211576) uptake with K_i values in the nanomolar range. nih.gov In one study, the cis-4-methoxy analog exhibited a K_i of 24 nM. nih.gov Another study on azetidine derivatives as GABA uptake inhibitors reported IC₅₀ values in the micromolar range for GAT-1 and GAT-3 transporters. nih.govdrugbank.com Specifically, azetidin-2-ylacetic acid derivatives showed IC₅₀ values of 2.83 µM and 2.01 µM at GAT-1. nih.govdrugbank.com

While direct kinetic data for 3-(2-Chloro-5-iodophenoxy)azetidine is not available, the inhibitory activities of other azetidine-based compounds suggest that it could also exhibit inhibitory potential against specific biological targets. The nature and position of substituents on the azetidine ring, such as the 2-chloro-5-iodophenoxy group, would significantly influence its binding affinity and kinetic parameters.

Table 1: Kinetic Data for Representative Azetidine-Based Inhibitors

| Compound/Analog | Target | Parameter | Value |

| cis-4-methoxy azetidine analog | Vesicular Monoamine Transporter 2 (VMAT2) | K_i | 24 nM nih.gov |

| trans-methylenedioxy azetidine analog | Vesicular Monoamine Transporter 2 (VMAT2) | K_i | 31 nM nih.gov |

| Azetidin-2-ylacetic acid derivative 1 | GABA Transporter 1 (GAT-1) | IC₅₀ | 2.83 µM nih.govdrugbank.com |

| Azetidin-2-ylacetic acid derivative 2 | GABA Transporter 1 (GAT-1) | IC₅₀ | 2.01 µM nih.govdrugbank.com |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GABA Transporter 3 (GAT-3) | IC₅₀ | 15.3 µM nih.govdrugbank.com |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GABA Transporter 1 (GAT-1) | IC₅₀ | 26.6 µM nih.gov |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GABA Transporter 3 (GAT-3) | IC₅₀ | 31.0 µM nih.gov |

This table presents data for various azetidine derivatives to illustrate the range of observed inhibitory activities. Data for 3-(2-Chloro-5-iodophenoxy)azetidine is not available.

Covalent and Irreversible Binding Modes of Azetidine Inhibitors

Covalent inhibitors possess a reactive electrophilic group, often referred to as a "warhead," which forms a stable covalent bond with a nucleophilic amino acid residue within the target protein's active site. nih.gov Common nucleophilic residues targeted by covalent inhibitors include cysteine, serine, lysine, and histidine. kinaselogistics.com The azetidine ring itself, being a strained four-membered heterocycle, can be susceptible to nucleophilic attack and ring-opening, suggesting its potential to act as a reactive moiety. rsc.org

The mechanism of covalent inhibition offers several advantages, including prolonged duration of action and the ability to target proteins with shallow binding pockets. nih.gov Covalent inhibitors can be either irreversible or reversible. drughunter.com Irreversible inhibitors form a highly stable bond with the target, leading to permanent inactivation. nih.gov Reversible covalent inhibitors form a bond that can be broken, allowing for the potential recovery of enzyme activity. youtube.com

The aziridine (B145994) moiety, a three-membered ring analog of azetidine, has been utilized as a warhead in the design of irreversible covalent inhibitors targeting cysteine proteases and histone methyltransferases. nih.gov The ring strain of aziridine facilitates nucleophilic ring-opening. nih.gov Given that azetidines also possess significant ring strain, albeit less than aziridines, they could potentially engage in similar covalent interactions under appropriate conditions. rsc.org

The selectivity of a covalent inhibitor is determined by both the non-covalent binding affinity (governed by K_i) and the reactivity of the warhead with the target residue. nih.gov The 2-chloro-5-iodophenoxy substituent of the compound would play a critical role in directing the molecule to a specific binding pocket, thereby positioning the azetidine ring for a potential covalent interaction. Without experimental evidence, it is speculative whether 3-(2-Chloro-5-iodophenoxy)azetidine functions as a covalent inhibitor. However, the inherent reactivity of the azetidine scaffold suggests that this is a plausible mechanism of action that warrants further investigation.

Future Research Trajectories and Transformative Applications of Azetidine Chemistry

Expansion of Chemical Space via Novel Azetidine (B1206935) Scaffolds

The introduction of novel scaffolds is a cornerstone of expanding the accessible chemical space for drug discovery. Azetidine rings, as strained four-membered heterocycles, offer a unique combination of rigidity and three-dimensional character, which can lead to improved pharmacological properties compared to more traditional, flexible ring systems. rsc.orgenamine.net The specific substitution pattern of 3-(2-Chloro-5-iodophenoxy)azetidine , featuring a halogenated phenoxy group, presents a distinct vector for chemical exploration.

The presence of both chloro and iodo substituents on the phenyl ring provides multiple handles for further functionalization through various cross-coupling reactions. This allows for the generation of a diverse library of analogues from a single, advanced intermediate. The iodo group, in particular, is amenable to a wide range of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a vast array of aryl, alkynyl, and amino groups, respectively. This modularity is crucial for systematically exploring the structure-activity relationships (SAR) of potential drug candidates.

The azetidine core itself serves as a valuable bioisosteric replacement for other commonly used saturated heterocycles like piperidine (B6355638) and pyrrolidine (B122466). chemrxiv.org Its constrained nature can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. The development and diversification of scaffolds like 3-(2-Chloro-5-iodophenoxy)azetidine are therefore instrumental in populating chemical libraries with unique, lead-like molecules that possess favorable physicochemical properties for targeting a range of diseases. nih.govnih.gov

Advancements in Synthetic Methodologies for Architecturally Complex Azetidines

The synthesis of architecturally complex azetidines has historically been a challenge, limiting their broader application in medicinal chemistry. nih.govresearchgate.net However, recent years have seen significant progress in the development of robust and efficient synthetic methods to access these valuable scaffolds. rsc.orgresearchgate.net The construction of 3-(2-Chloro-5-iodophenoxy)azetidine would likely leverage these modern synthetic strategies.

One plausible synthetic route could involve the nucleophilic substitution of a suitable 3-hydroxyazetidine derivative with 2-chloro-5-iodophenol. The synthesis of the requisite 3-hydroxyazetidine can be achieved through various methods, including the reduction of β-lactams or through ring-closing reactions of appropriately functionalized amino alcohols. researchgate.netwikipedia.org

Alternatively, modern catalytic methods offer more direct and efficient pathways. For instance, copper-catalyzed photoinduced radical cyclization of ynamides has emerged as a general method for the synthesis of highly functionalized azetidines. nih.gov Another powerful technique is the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, which can be enabled by visible light, providing a mild route to functionalized azetidines. nih.gov The development of electrophilic azetidinylation protocols also allows for the direct installation of the azetidine ring onto various nucleophiles, simplifying the synthesis of complex structures. chemrxiv.org

These advanced synthetic methodologies are crucial for the efficient and scalable production of complex azetidines like 3-(2-Chloro-5-iodophenoxy)azetidine , making them more accessible for downstream applications in drug discovery and chemical biology.

Leveraging Computational Chemistry for Accelerated Azetidine Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and evaluation of novel molecules before their synthesis. researchgate.net For a molecule like 3-(2-Chloro-5-iodophenoxy)azetidine , computational methods can play a pivotal role in several key areas.

Table 1: Application of Computational Chemistry in Azetidine Research

| Computational Technique | Application in Azetidine Research | Reference |

| Molecular Docking | Predicting the binding mode and affinity of azetidine-based inhibitors to their target proteins. | nih.gov |

| Quantum Chemical Methods | Studying the electronic and thermodynamic properties to understand the physical and chemical behavior of azetidine derivatives. | researchgate.net |

| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes and exploring conformational changes over time. | researchgate.net |

| Frontier Orbital Energy Calculations | Predicting the reactivity of substrates for azetidine synthesis. | mit.edu |

Molecular docking studies can predict how 3-(2-Chloro-5-iodophenoxy)azetidine and its derivatives might bind to a specific biological target, providing insights into the key interactions that drive affinity and selectivity. nih.gov This information can guide the rational design of new analogues with improved potency. For example, the discovery of a novel azetidine scaffold for CSF-1R inhibitors was significantly aided by docking models. nih.gov

Quantum chemical methods can be employed to calculate the electronic properties, such as electrostatic potential and frontier molecular orbitals, of 3-(2-Chloro-5-iodophenoxy)azetidine . researchgate.net This can help in understanding its reactivity and potential metabolic liabilities. Furthermore, recent studies have demonstrated the use of computational models to predict the feasibility of photocatalyzed reactions for azetidine synthesis, expanding the range of accessible substrates. mit.edu By pre-screening potential reactions computationally, researchers can save significant time and resources in the laboratory.

Strategic Integration of Azetidine Cores in Emerging Chemical Biology Paradigms

The unique structural and physicochemical properties of azetidines make them highly attractive for integration into emerging paradigms in chemical biology. The rigid nature of the azetidine scaffold can be exploited to create highly specific molecular probes to investigate biological pathways.

For instance, azetidine-containing molecules can be designed as inhibitors for specific enzymes or receptors. The discovery of novel azetidine amides as potent STAT3 inhibitors highlights the potential of this scaffold in developing targeted cancer therapies. acs.org The 3-(2-Chloro-5-iodophenoxy)azetidine core, with its potential for diversification, could be utilized to generate libraries of compounds for screening against a wide range of biological targets.

Furthermore, the azetidine ring can be incorporated into photo-affinity labels or chemical probes to covalently modify and identify protein targets. The reactive handles on the phenyl ring of 3-(2-Chloro-5-iodophenoxy)azetidine could be used to attach reporter tags, such as fluorophores or biotin, to facilitate the detection and isolation of protein-ligand complexes.

The integration of azetidine scaffolds into diversity-oriented synthesis (DOS) strategies allows for the creation of complex and diverse molecular libraries with broad coverage of chemical space. nih.gov This approach is particularly valuable for identifying novel probes and drug leads for challenging biological targets. The development of CNS-focused lead-like libraries based on azetidine scaffolds underscores their potential for tackling neurological disorders. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Chloro-5-iodophenoxy)azetidine?

Methodological Answer:

Azetidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For 3-(2-Chloro-5-iodophenoxy)azetidine:

Precursor Preparation : Start with 2-chloro-5-iodophenol and azetidine-3-ol. Activate the phenol via deprotonation (e.g., using K₂CO₃ or NaH) to enhance nucleophilicity.

Coupling Reaction : React the activated phenol with a suitably functionalized azetidine (e.g., azetidine-3-tosylate) in anhydrous DMF or THF at 60–80°C for 12–24 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Confirm purity via HPLC or TLC.

Key Considerations : Optimize reaction time and temperature to minimize side products like over-alkylation or ring-opening .

Basic: How should researchers characterize the structural integrity of 3-(2-Chloro-5-iodophenoxy)azetidine?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, azetidine protons at δ 3.5–4.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~352.5 g/mol).

- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and bond angles.

- Elemental Analysis : Validate C, H, N, and halogen content (±0.3% deviation).

Note : Cross-reference spectral data with PubChem or Reaxys entries for analogous azetidine derivatives .

Basic: What factors influence the stability of 3-(2-Chloro-5-iodophenoxy)azetidine in solution?

Methodological Answer:

Stability depends on:

- Solvent Choice : Avoid protic solvents (e.g., H₂O, MeOH) to prevent azetidine ring-opening. Use anhydrous DCM or THF .

- pH : Neutral or slightly basic conditions (pH 7–9) minimize acid-catalyzed degradation.

- Light/Temperature : Store in amber vials at –20°C to prevent iodine dissociation or photodegradation.

- Metal Contaminants : Chelate trace metals (e.g., with EDTA) to avoid catalytic decomposition.

Validation : Monitor stability via periodic HPLC analysis over 72 hours .

Advanced: How can enantioselective synthesis of 3-(2-Chloro-5-iodophenoxy)azetidine be achieved?

Methodological Answer:

Use chiral catalysts to induce asymmetry in azetidine ring formation:

Chiral Phosphoric Acid (CPA) Catalysis : Employ (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) to desymmetrize intermediates during cyclization .

Dynamic Kinetic Resolution : Combine CPA with a palladium catalyst to favor one enantiomer via reversible ring-opening/closure.

Analysis : Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH eluent).

Key Insight : Computational DFT studies suggest that transition-state stabilization via hydrogen bonding drives selectivity (>90% ee) .

Advanced: What strategies enable functionalization of 3-(2-Chloro-5-iodophenoxy)azetidine for biological studies?

Methodological Answer:

Leverage halogen reactivity for cross-coupling or bioorthogonal chemistry:

Suzuki-Miyaura Coupling : Replace iodine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids (e.g., for SAR studies) .

Click Chemistry : Attach fluorescent tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the azetidine nitrogen.

Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands using PEG linkers.

Validation : Confirm functionalization via ¹⁹F NMR (if trifluoromethyl tags are used) or LC-MS .

Advanced: How can computational modeling predict the biological targets of 3-(2-Chloro-5-iodophenoxy)azetidine?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB, AlphaFold). Prioritize targets like kinases or GPCRs based on azetidine’s rigidity and halogen interactions .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < –7 kcal/mol indicates strong binding).

Case Study : Analogous azetidines show affinity for serotonin receptors (Ki ~50 nM) via π-π stacking and halogen bonding .

Basic: What safety protocols are critical when handling 3-(2-Chloro-5-iodophenoxy)azetidine?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing/synthesis.

- Spill Management : Neutralize with activated carbon; avoid direct contact due to potential iodine toxicity.

- Waste Disposal : Collect halogenated waste in sealed containers for incineration.

- Emergency Response : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。